molecular formula C16H12Cl2N4S B10757054 1-(4-Cyano-phenyl)-3-[2-(2,6-dichloro-phenyl)-1-imino-ethyl]-thiourea

1-(4-Cyano-phenyl)-3-[2-(2,6-dichloro-phenyl)-1-imino-ethyl]-thiourea

Cat. No.: B10757054
M. Wt: 363.3 g/mol
InChI Key: NWKJBFSBEAMDBE-UHFFFAOYSA-N
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Description

1-(4-CYANO-PHENYL)-3-[2-(2,6-DICHLORO-PHENYL)-1-IMINO-ETHYL]-THIOUREA is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of cyano, dichlorophenyl, and thiourea functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CYANO-PHENYL)-3-[2-(2,6-DICHLORO-PHENYL)-1-IMINO-ETHYL]-THIOUREA typically involves the reaction of 4-cyanoaniline with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently treated with thiourea to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the imine formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-CYANO-PHENYL)-3-[2-(2,6-DICHLORO-PHENYL)-1-IMINO-ETHYL]-THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(4-CYANO-PHENYL)-3-[2-(2,6-DICHLORO-PHENYL)-1-IMINO-ETHYL]-THIOUREA has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-CYANO-PHENYL)-3-[2-(2,6-DICHLORO-PHENYL)-1-IMINO-ETHYL]-THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, leading to modulation of their activity. For example, the cyano group can participate in hydrogen bonding, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can result in the inhibition or activation of the target’s function, thereby exerting the compound’s effects .

Comparison with Similar Compounds

  • 1-(4-CYANO-PHENYL)-3-[2-(2,6-DICHLORO-PHENYL)-1-IMINO-ETHYL]-THIOUREA
  • 1-(4-CYANO-PHENYL)-3-[2-(2,4-DICHLORO-PHENYL)-1-IMINO-ETHYL]-THIOUREA
  • 1-(4-CYANO-PHENYL)-3-[2-(2,5-DICHLORO-PHENYL)-1-IMINO-ETHYL]-THIOUREA

Uniqueness: this compound is unique due to the specific positioning of the dichlorophenyl groups, which influences its reactivity and interaction with molecular targets. The presence of both cyano and thiourea groups further enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C16H12Cl2N4S

Molecular Weight

363.3 g/mol

IUPAC Name

(1Z)-1-[1-amino-2-(2,6-dichlorophenyl)ethylidene]-3-(4-cyanophenyl)thiourea

InChI

InChI=1S/C16H12Cl2N4S/c17-13-2-1-3-14(18)12(13)8-15(20)22-16(23)21-11-6-4-10(9-19)5-7-11/h1-7H,8H2,(H3,20,21,22,23)

InChI Key

NWKJBFSBEAMDBE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C/C(=N/C(=S)NC2=CC=C(C=C2)C#N)/N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=NC(=S)NC2=CC=C(C=C2)C#N)N)Cl

Origin of Product

United States

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